molecular formula C6H11O6- B1240272 L-Fuconate

L-Fuconate

Cat. No.: B1240272
M. Wt: 179.15 g/mol
InChI Key: NBFWIISVIFCMDK-RSJOWCBRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-fuconate is a fuconate. It is a conjugate base of a L-fuconic acid.

Scientific Research Applications

Enzymatic Activities and Evolution

  • L-Fuconate dehydratase (FucD) from Xanthomonas campestris plays a role in the enolase superfamily's evolution. This enzyme's functionality in both bacteria and eukaryotes, including its involvement in regulating thymidylate synthase activity in humans, demonstrates its significance across diverse organisms (Yew et al., 2006).

Mammalian Metabolism

  • In mammals, specifically in pork liver, this compound hydro-lyase plays a pivotal role in dehydrating this compound to 2-keto-3-deoxy-L-fuconate. This enzyme's substrate specificity and its suggested role in L-fucose metabolism highlight its importance in mammalian biochemical pathways (Yuen & Schachter, 1972).

Archaeal Metabolism

  • In the archaeon Sulfolobus solfataricus, major metabolic changes occur in response to the carbon source L-fucose compared to D-glucose. This includes a new pathway for L-fucose degradation involving L-fucose oxidation to this compound, highlighting the metabolic versatility of archaea (Wolf et al., 2016).

Potential Therapeutic Applications

  • Low-molecular-weight fucoidan, containing substantial percentages of L-fucose, has been studied for its efficacy as a supplemental therapy in metastatic colorectal cancer patients. Although primarily used as a food supplement, this study provides clinical evidence of its potential therapeutic benefits (Tsai et al., 2017).

Influence on Protein Metabolism and Learning

  • L-fucose, including this compound, has been shown to influence brain protein metabolism and the retention of learned behavior in rats. This suggests a role for this compound in neurological functions and cognitive processes (Wetzel et al., 1980).

Properties

Molecular Formula

C6H11O6-

Molecular Weight

179.15 g/mol

IUPAC Name

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate

InChI

InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3+,4+,5-/m0/s1

InChI Key

NBFWIISVIFCMDK-RSJOWCBRSA-M

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O

SMILES

CC(C(C(C(C(=O)[O-])O)O)O)O

Canonical SMILES

CC(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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